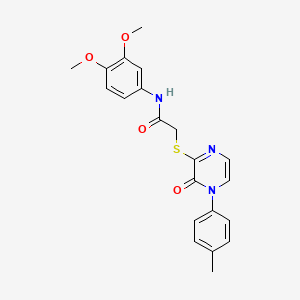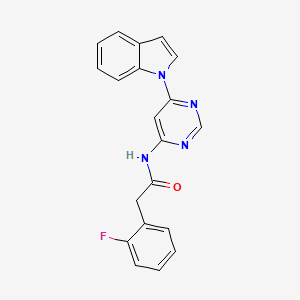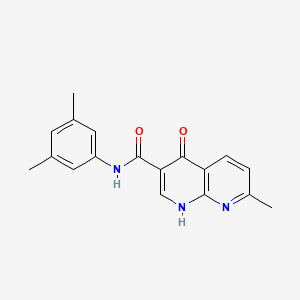![molecular formula C19H22N2O5S B2961236 4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-46-5](/img/structure/B2961236.png)
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with a sulfonamide group attached to a benzene ring, which is substituted with a methoxy group. The sulfonamide is further substituted with a tetrahydrobenzo[b][1,4]oxazepin ring system, which is trimethylated and contains a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the benzene ring, the polarity of the sulfonamide and methoxy groups, and the steric effects of the trimethylated tetrahydrobenzo[b][1,4]oxazepin ring system .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzene ring might undergo electrophilic aromatic substitution, the methoxy group could participate in ether cleavage reactions, and the sulfonamide might be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility, melting point, boiling point, and other properties would depend on the intermolecular forces present in the compound .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine substituted with benzenesulfonamide derivatives highlights its utility in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics make it a potent Type II photosensitizer, underscoring the importance of benzenesulfonamide derivatives in developing cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Another study synthesized new benzenesulfonamides demonstrating significant inhibition against both human cytosolic isoforms hCA I and II, suggesting potential for anti-tumor activity and as carbonic anhydrase inhibitors. This research showcases the promising role of benzenesulfonamide derivatives in designing inhibitors for therapeutic purposes (Gul et al., 2016).
Nonlinear Optics Materials
A series of ionic stilbazolium salts with benzenesulfonates, including those with methoxy groups, have been synthesized for second-order nonlinear optics. This work, involving the successful growth of single crystals of specific stilbazolium derivatives, indicates the potential of benzenesulfonamide derivatives in the field of advanced materials, particularly for optical and electro-optical applications (Yang et al., 2005).
Antifungal and Anticancer Agents
Synthesis and evaluation of aminothiazole-paeonol derivatives, including those with benzenesulfonamide structures, have shown high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These findings highlight the diverse biological activities of benzenesulfonamide derivatives and their potential as lead compounds in developing novel anticancer agents (Tsai et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2)12-26-17-10-5-13(11-16(17)21(3)18(19)22)20-27(23,24)15-8-6-14(25-4)7-9-15/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDFMIDIEMQRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)
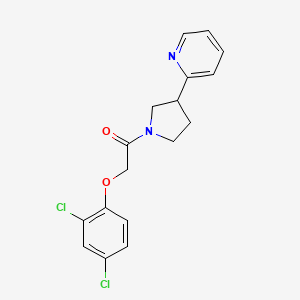
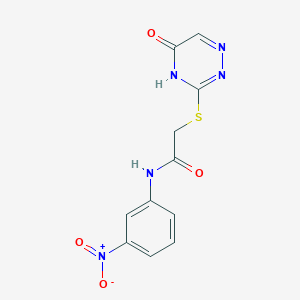
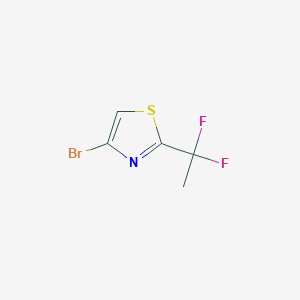
![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
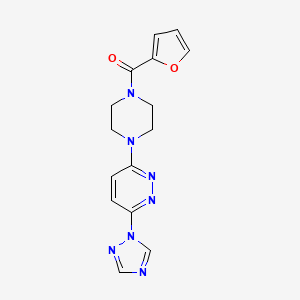
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)


![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)
![Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2961168.png)
